![molecular formula C18H15FN4O2 B2942850 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097859-86-2](/img/structure/B2942850.png)
2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting specific cellular pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide have been studied in preclinical models. This compound has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the replication of certain viruses by interfering with viral protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide in lab experiments include its potential therapeutic applications and its ability to target specific cellular pathways. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research related to 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide. One direction is to further investigate the mechanism of action of this compound and identify the specific cellular pathways that it targets. Another direction is to study the potential therapeutic applications of this compound in various disease models. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide has been achieved through several methods. One such method involves the reaction of 2-bromoanisole and 2-amino-3-cyanopyrazine in the presence of a palladium catalyst. This reaction produces the desired compound in good yield and purity. Another method involves the reaction of 2-fluoroanisole and 2-(pyridin-4-yl)pyrazine-3-carboxaldehyde in the presence of a base. This method also produces the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide has been shown to have potential therapeutic applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. This compound has also shown potential in inhibiting the replication of certain viruses.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-3-1-2-4-16(14)25-12-17(24)23-11-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-10H,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMQRRHVZDXERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

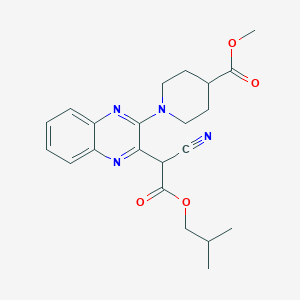
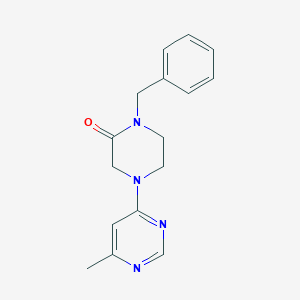

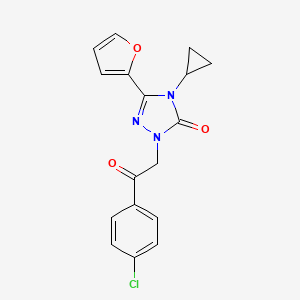

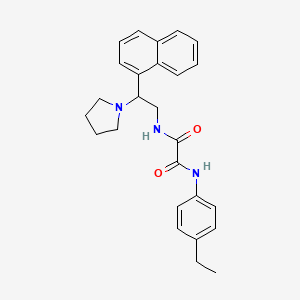
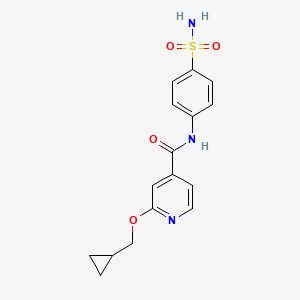
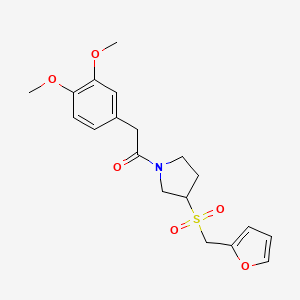
![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)
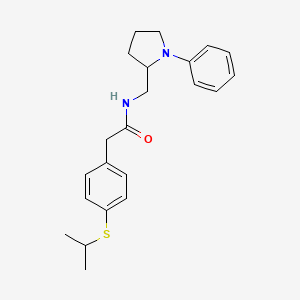
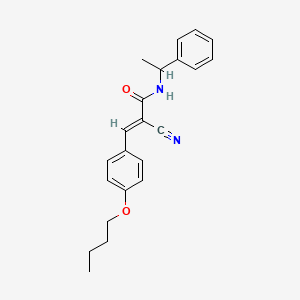
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)
![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)
![4-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2942788.png)